Lobomichaolide

Description

Contextualizing Marine Natural Products in Chemical Biology

The marine environment, with its immense biodiversity, is a vast reservoir of novel chemical structures that have become indispensable tools in chemical biology and drug discovery. tandfonline.comeco-vector.com Marine natural products (MNPs) are secondary metabolites produced by organisms such as sponges, corals, tunicates, and microorganisms. oup.com These compounds often possess complex and unique molecular architectures not found in terrestrial organisms, shaped by the evolutionary pressures of diverse marine ecosystems. eco-vector.com This structural novelty makes them ideal candidates for development as therapeutic agents and as chemical probes to investigate complex biological processes. chimia.chnih.gov

Natural products have long been a cornerstone of pharmaceutical development, and marine-derived compounds are an increasingly important part of this tradition. tandfonline.comchimia.ch To date, thousands of MNPs have been identified, leading to the development of several clinically approved drugs for treating cancer, viral infections, and chronic pain. chimia.chnih.gov The success rate of developing clinically useful drugs from marine sources is notably higher than that of other compound libraries, highlighting their potential. tandfonline.com In chemical biology, MNPs serve as molecular probes to explore cellular pathways and protein functions, providing insights into disease mechanisms and identifying new targets for therapeutic intervention. chimia.chnih.gov

Overview of Cembranolide Diterpenoids from Octocorals

Among the diverse organisms that produce bioactive marine natural products, soft corals (phylum Cnidaria, class Octocorallia) are particularly prolific. nih.govsci-hub.se A characteristic class of compounds isolated from octocorals, especially those of the order Alcyonacea, are the cembranoid diterpenoids. nih.govmdpi.com These metabolites are defined by a 14-membered carbocyclic ring, known as the cembrane (B156948) skeleton, which is derived from the cyclization of geranylgeranyl pyrophosphate. mdpi.comnih.gov

Cembranoids exhibit a wide range of structural variations, often featuring functional groups such as lactones, epoxides, and hydroxyl moieties. nih.gov In their natural environment, these compounds are thought to play a role in chemical defense, protecting the soft corals from predators, microbial fouling, and competition for space on the reef. sci-hub.senih.gov This ecological function is linked to their potent biological activities, which have attracted significant scientific interest. Researchers have documented a variety of effects, including anti-inflammatory, cytotoxic (anti-cancer), antimicrobial, and neuroprotective properties. nih.govmdpi.comnih.gov Genera such as Sarcophyton, Sinularia, and Lobophytum are well-known for being rich sources of these bioactive cembranoids. nih.govnih.gov

| Compound Name | Source Organism (Genus) | Reported Biological Activity |

| Sinularin | Sinularia | Cytotoxic, Anti-inflammatory nih.gov |

| Dihydrosinularin | Sinularia | Anti-inflammatory nih.gov |

| Sarcophine | Sarcophyton | Anti-inflammatory, Cytotoxic mdpi.com |

| Lobohedleolide | Lobophytum | Anti-inflammatory nih.gov |

| Denticulatolide | Sinularia | Anti-inflammatory, Anticancer mdpi.com |

Significance of Lobophytum michaelae as a Source of Bioactive Metabolites

The soft coral genus Lobophytum is a well-established source of structurally diverse and biologically active secondary metabolites, particularly cembranoid diterpenes. nih.govsci-hub.senih.gov Within this genus, the species Lobophytum michaelae has proven to be a particularly rich source of novel compounds. nih.govnih.gov Chemical investigations of this specific soft coral have led to the isolation of numerous bioactive molecules, demonstrating its importance in the search for new therapeutic leads. nih.gov

Initial studies on L. michaelae revealed a series of cembranolides that exhibited significant cytotoxicity against various cancer cell lines. nih.govnih.gov Further research on this organism has expanded the inventory of its chemical constituents to include not only novel cembranoids like michaolides L–Q, but also polyoxygenated steroids with potent anti-inflammatory activities. nih.govnih.govresearchgate.net The continued discovery of new compounds with promising biological profiles from L. michaelae underscores its value to marine natural product chemists and pharmacologists. The isolation of Lobomichaolide is a key finding from this organism, representing another unique cembranolide with potential for further biomedical investigation. nih.gov

| Compound Name | Compound Class | Reported Bioactivity from L. michaelae |

| This compound | Cembranolide | Cytotoxic nih.gov |

| Michaolide L-Q | Cembranolide | Anti-HCMV, Cytotoxic nih.gov |

| Michosterol A | Polyoxygenated Steroid | Cytotoxic, Anti-inflammatory nih.gov |

| Michosterol B | Polyoxygenated Steroid | Anti-inflammatory nih.gov |

| Michosterol C | Polyoxygenated Steroid | Anti-inflammatory nih.gov |

Properties

IUPAC Name |

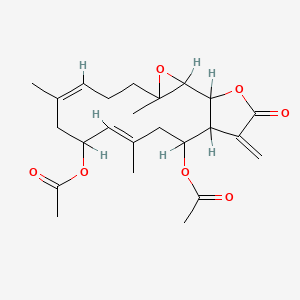

[(7Z,11E)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-8-7-9-24(6)22(31-24)21-20(15(3)23(27)30-21)19(29-17(5)26)12-14(2)11-18(10-13)28-16(4)25/h8,11,18-22H,3,7,9-10,12H2,1-2,4-6H3/b13-8-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEPKAPBAYWQPV-SRYWFLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(CC(=CC(C1)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC2(C(O2)C3C(C(C/C(=C/C(C1)OC(=O)C)/C)OC(=O)C)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-59-1 | |

| Record name | Lobomichaolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145038591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Characterization Methodologies of Lobomichaolide

Isolation Procedures from Natural Sources (e.g., Lobophytum michaelae extracts)

Lobomichaolide is primarily isolated from the soft coral Lobophytum michaelae. medkoo.comhodoodo.com Soft corals from the genus Lobophytum are known to be a rich source of secondary metabolites, including cembranoids. researchgate.net

The isolation process typically begins with the collection of the soft coral Lobophytum michaelae. researchgate.netmdpi.com The collected coral material is then subjected to extraction using organic solvents. For instance, extraction with ethyl acetate (B1210297) or dichloromethane (B109758) (CH₂Cl₂) has been reported. researchgate.netmdpi.com This initial extraction step aims to obtain a crude extract containing a mixture of compounds present in the coral.

Following the initial extraction, chromatographic techniques are employed to separate this compound from other compounds in the crude extract. Silica-gel column chromatography is a common method used in this stage. researchgate.net The column is typically eluted with a gradient of solvent mixtures, such as n-hexane and ethyl acetate, to selectively elute compounds based on their polarity. researchgate.net Fractions collected from the column are then analyzed, often using techniques like thin layer chromatography (TLC) or high-performance thin layer chromatography (HPTLC), to identify fractions containing this compound. researchgate.net Further purification of these fractions is often necessary and can be achieved using techniques like high-performance liquid chromatography (HPLC). researchgate.net This multi-step chromatographic approach allows for the isolation of this compound in a purified form suitable for structural characterization.

Advanced Spectroscopic Analysis for Structure Elucidation

Once isolated, the structure of this compound is elucidated using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and spatial arrangement within the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms in an organic molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structure elucidation of complex natural products like this compound. mdpi.com

Typically, 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments. mdpi.comcore.ac.uk The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum help in identifying different types of protons (e.g., methyl, methylene, methine, vinylic, hydroxyl) and their neighboring protons. The ¹³C NMR spectrum reveals the presence of different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, carbonyl, olefinic).

Two-dimensional NMR techniques provide crucial connectivity information. ¹H-¹H Correlation Spectroscopy (COSY) reveals couplings between protons on adjacent carbon atoms. Heteronuclear Multiple-Quantum Correlation (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with the carbons to which they are directly attached. Heteronuclear Multiple-Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity across quaternary carbons and through heteroatoms. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.com

Analysis of the comprehensive NMR data allows for the construction of the planar structure of this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help in determining its molecular formula and identifying key structural fragments. mdpi.commdpi.commdpi.com High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular mass, which can confirm the molecular formula. hodoodo.com

The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), can provide clues about the substructures present in the molecule. By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which helps in piecing together the structure.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their absolute configuration. wikipedia.orgnih.gov If this compound can be obtained in crystalline form, X-ray diffraction analysis of a single crystal can provide unambiguous information about its solid-state structure and stereochemistry. researchgate.netlibretexts.org

By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution within the crystal can be mapped, allowing for the determination of the atomic arrangement. wikipedia.orgnih.gov This is particularly valuable for confirming the connectivity established by NMR and, crucially, for assigning the relative and absolute configurations of chiral centers. numberanalytics.comnih.gov

Other spectroscopic techniques provide complementary information about the functional groups present in this compound.

Infrared (IR) spectroscopy can identify the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies. mdpi.commdpi.commdpi.com For example, the presence of hydroxyl groups, carbonyl groups (such as in esters or lactones), and carbon-carbon double bonds can be detected by analyzing the IR spectrum.

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of a chiral molecule like this compound is crucial for understanding its biological activity, as enantiomers can have vastly different pharmacological effects. numberanalytics.com While X-ray crystallography of a suitable crystal can directly provide the absolute configuration, other methods are also employed, especially if obtaining suitable crystals for X-ray analysis is challenging. wikipedia.orgnih.gov

Techniques such as Electronic Circular Dichroism (ECD) spectroscopy, often combined with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT-ECD), can be used to determine the absolute configuration by comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers. mtoz-biolabs.comdntb.gov.ua Additionally, chemical methods involving derivatization with a chiral auxiliary of known configuration, followed by spectroscopic analysis, can also be used to assign absolute stereochemistry.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origin of Cembranolides in Marine Organisms

Cembranoids, the class of compounds to which Lobomichaolide belongs, are diterpenes characterized by a fourteen-membered carbocyclic ring. nih.gov Their biosynthesis is understood to originate from the cyclization of geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP is a common precursor in the biosynthesis of diterpenes across various organisms. The presence of E geometry in the double bonds of the cembrane (B156948) skeleton is consistent with its derivation from geranylgeraniol, the alcohol form of GGPP. nih.gov

Soft corals, such as species from the genera Sarcophyton, Sinularia, and Lobophytum, are particularly well-known for producing a wide array of cembranoids. nih.govnih.govvliz.beresearchgate.net These compounds are believed to play a role in the organism's chemical defense against predators, parasites, and competing reef species. nih.govnih.gov

Enzymatic Transformations and Intermediates in this compound Biosynthesis

While the general origin of cembranolides from GGPP is established, the specific enzymatic transformations and intermediates involved in the biosynthesis of this compound itself are not extensively detailed in the currently available literature. The structural diversity observed among cembranoids suggests a variety of cyclization patterns and subsequent modifications, including oxidations, lactonizations, and rearrangements, catalyzed by specific enzymes. This compound possesses a cembranolide skeleton with an α-exo-methylene-γ-lactone moiety. researchgate.net The formation of this lactone ring and the introduction of specific functional groups at various positions of the cembrane skeleton would involve a cascade of enzymatic reactions. However, specific enzymes or characterized intermediates directly on the pathway to this compound were not identified in the reviewed research.

Chemoenzymatic Approaches to this compound Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for the synthesis of complex natural products and their analogues. This approach leverages the high regio- and stereoselectivity of enzymes, often complementing the capabilities of traditional chemical synthesis. nih.govrsc.org While chemoenzymatic methods have been applied to the synthesis of various complex molecules, including other natural products and glycans, specific applications towards the synthesis of this compound analogues were not found within the scope of the conducted literature search. nih.govrsc.orgnih.govfrontiersin.orgrsc.org The potential for using enzymatic steps to introduce specific functionalities or modify the cembrane core could be explored for generating novel this compound analogues with potentially altered properties.

Chemical Synthesis Strategies of Lobomichaolide and Analogues

Retrosynthetic Analysis of Lobomichaolide

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the molecular structure into readily available building blocks. For cembranolides, common disconnections target the macrocyclic ring and the α-methylene-γ-lactone moiety. researchgate.netresearchgate.net Strategies often consider macrocyclization reactions as a late-stage step to assemble the 14-membered ring. researchgate.net The α-methylene-γ-lactone is a crucial, often synthetically challenging, functional group that can be introduced at various stages of the synthesis. researchgate.netresearchgate.net Retrosynthetic routes may also consider the stereochemistry of the molecule, planning for stereoselective transformations to establish the correct configuration at each chiral center.

Total Synthesis Approaches to this compound Core Structure

Total synthesis of the cembranolide core structure, a 14-membered carbocyclic ring, often involves macrocyclization reactions. Various strategies have been employed for the construction of medium-sized rings, including Nozaki-Hiyama-Kishi cyclization, intramolecular Diels-Alder reactions, and ring-closing metathesis. researchgate.netacs.org The choice of macrocyclization strategy depends on the specific substitution pattern and functional groups present in the linear precursor. Research has explored different approaches to control the stereochemistry during macrocycle formation and subsequent functionalization. researchgate.netacs.org

While specific total syntheses of this compound itself are not extensively detailed in the provided search results, research on the synthesis of related furanocembranoids and cembranolides provides insight into potential strategies. For instance, the total synthesis of (+)-ineleganolide and (−)-sinulochmodin C, which are nor-furanocembranoids, features a transannular Michael reaction and a diastereoselective radical cyclization to form a key bicyclic lactone, followed by a Nozaki-Hiyama-Kishi cyclization for macrocycle formation and a one-pot furan (B31954) oxidation/oxa-Michael cascade to assemble the keto-tetrahydrofuran moieties. acs.org These examples highlight the complexity and multi-step nature of synthesizing such polycyclic cembranoids.

Semi-synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of new derivatives. researchgate.netwikipedia.orgmdpi.com This approach can be advantageous when the natural precursor is more readily available or possesses complex structural features that are difficult to construct from simple starting materials. wikipedia.org For this compound, which is isolated from Lobophytum michaelae, semi-synthesis could involve chemical modifications of the isolated natural product or other related cembranolides found in the same organism to create analogues with potentially altered biological activities. researchgate.netresearchgate.net This strategy leverages the complex biosynthetic machinery of the natural source to provide advanced intermediates. wikipedia.org

Development of Novel Synthetic Methodologies for Cembranolide Scaffold

Ongoing research focuses on developing novel synthetic methodologies to improve the efficiency, selectivity, and sustainability of cembranolide synthesis. This includes the development of new reactions for constructing the 14-membered ring, stereoselective transformations, and methods for introducing the characteristic functional groups like the α-methylene-γ-lactone. researchgate.netresearchgate.net Efforts are also directed towards developing more convergent synthetic routes, reducing the number of steps required to access the cembranolide core and its functionalized derivatives. researchgate.net The development of efficient strategies for the construction of C13-oxidized cembrenolides, for example, has been reported, focusing on the installation of the C13 hydroxyl group prior to macrocyclization. researchgate.net

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements for Biological Activities

Pharmacophoric elements are the essential molecular features that are necessary for a compound to exert a specific biological activity. In the context of sesquiterpene lactones, several structural features have been identified as crucial for their diverse biological effects, including cytotoxic, anti-inflammatory, and antiparasitic activities. mdpi.comresearchgate.netkoreascience.krnih.gov

A key pharmacophoric element in many biologically active sesquiterpene lactones is the α-methylene-γ-lactone nucleus. mdpi.com This moiety is considered crucial for various activities, such as cytotoxic, antitrypanosomal, and anti-inflammatory actions. mdpi.com The presence and position of reactive enone groups within the molecular structure also significantly influence activity, particularly antitrypanosomal effects. mdpi.com

While Lobomichaolide is a cembranolide, a type of diterpenoid, and not a sesquiterpene lactone, studies on related marine natural products and sesquiterpene lactones provide valuable context for understanding potential pharmacophores. For instance, SAR studies on other cytotoxic compounds from marine sources have highlighted the importance of specific functional groups like hydroxyl groups and cyclic structures for activity. mdpi.com

Research on this compound itself has shown cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29), mouse lymphocytic leukemia (P-388), and human lung epithelial carcinoma (A-549). mdpi.comnih.gov While specific pharmacophoric elements of this compound haven't been detailed in the provided search results, its cembranolide structure with a furan (B31954) moiety, hydroxyl, acetoxy, methylene, and methyl groups suggests a complex interplay of these features in its biological interactions. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical models to correlate the biological activity of a set of compounds with their molecular descriptors. These models can then be used to predict the activity of new or untested compounds and to gain further insight into the structural requirements for activity.

QSAR studies have been widely applied to sesquiterpene lactones to understand and predict their biological activities, such as anti-inflammatory and antitrypanosomal effects. mdpi.comjocpr.commdpi.comjocpr.com These studies often utilize various molecular descriptors, including quantum chemical, thermodynamic, and topological parameters. jocpr.comjocpr.com

For example, QSAR models for the antitrypanosomal activity of sesquiterpene lactones have shown that the presence and relative position of reactive enone groups are fundamental for activity, along with hydrophilic/hydrophobic properties and molecular shape. mdpi.com Hologram QSAR (HQSAR) studies have also confirmed the importance of α,β-unsaturated carbonyl groups for biological activity. mdpi.com

While no specific QSAR studies on this compound were found in the provided results, the principles and findings from QSAR studies on other sesquiterpene lactones and related compounds can be relevant. These studies demonstrate the utility of QSAR in identifying key structural features and physicochemical properties that influence the potency of this class of natural products.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, including differences in potency, efficacy, and target interaction. uou.ac.innih.govnih.gov

Studies on sesquiterpene lactones have explicitly demonstrated the significant impact of stereochemistry on their biological activities. For instance, the stereochemistry of the lactone ring junction (cis- vs. trans-fused) has been shown to influence herbivore resistance in plants, indicating its effect on biological interactions. nih.govresearchgate.netoup.comresearchgate.netoup.com Trans-fused sesquiterpene lactones were found to result in significantly lower herbivore damage compared to cis-fused ones. nih.govresearchgate.net

For this compound, its IUPAC name indicates specific stereochemical configurations at various centers, highlighting the importance of its precise 3D structure. ontosight.ai An earlier structural depiction of this compound with a cis-fused α-methylene-γ-lactone was later corrected to a trans-fused lactone. scribd.com This correction underscores the critical nature of accurate stereochemical assignment for understanding the compound's properties and potential biological interactions.

The stereochemistry of chiral molecules can influence their interaction with biological targets, metabolism, and distribution. nih.gov In some cases, stereochemistry can even affect the stereoselective uptake of compounds by transport systems. nih.gov Therefore, the specific stereochemistry of this compound is likely a key determinant of its observed cytotoxic and other potential activities.

Ligand-Target Interactions (Computational and Experimental)

Understanding how a compound interacts with its biological target at the molecular level is crucial for elucidating its mechanism of action and for rational drug design. Ligand-target interactions can be studied using both computational methods, such as molecular docking and dynamics simulations, and experimental techniques.

Molecular docking studies have been employed to predict the binding modes and affinities of sesquiterpene lactones with various protein targets. biomolther.orgoamjms.euajol.infotandfonline.com These studies can reveal the specific amino acid residues involved in interactions, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and the influence of structural features on binding affinity.

For example, molecular docking studies on sesquiterpene lactones inhibiting STAT3 activation identified hydrogen bonds with specific amino acid residues in the SH2 domain of STAT3 as crucial for interaction. biomolther.org The lactone ring was found to be important for binding to the STAT3 SH2 domain. biomolther.org In another study, molecular docking of sesquiterpene lactones with aldose reductase showed that the binding of the lactone group into the catalytic pocket was stabilized by hydrogen bond networks and hydrophobic interactions. ajol.info

While direct ligand-target interaction studies specifically on this compound were not found in the provided search results, its reported cytotoxic activity suggests interactions with cellular targets involved in cancer pathways. Studies on other cembranolides and marine natural products have explored interactions with targets like topoisomerase I, protein phosphatase 2A (PP2A), and enzymes involved in lipid metabolism. mdpi.comoamjms.eu

Computational methods like molecular docking and dynamics simulations can be valuable tools for predicting the potential targets of this compound and understanding the nature of its interactions based on its known structure. These studies can help to explain the observed biological activities and guide further experimental investigations.

Here is a summary of some research findings related to the SAR of sesquiterpene lactones, which can provide context for understanding this compound:

| Structural Feature | Biological Activity Affected | Key Findings | Source(s) |

| α-methylene-γ-lactone nucleus | Cytotoxic, Antitrypanosomal, Anti-inflammatory | Crucial role in observed biological effects. | mdpi.com |

| Reactive enone groups | Antitrypanosomal | Presence and relative position are fundamental for activity. | mdpi.com |

| α,β-unsaturated carbonyl groups | General Biological Activity (Antiprotozoal) | Fundamental for biological activity. | mdpi.com |

| Lactone ring junction stereochemistry (cis/trans) | Herbivore Resistance | Trans-fused leads to significantly lower damage than cis-fused. | nih.govresearchgate.netoup.com |

| Hydroxyl groups | Topoisomerase Inhibition | Required for inhibitory effect (in some marine compounds). | mdpi.com |

| Cyclic structure | Cytotoxicity | Essential for activity (in some marine compounds). | mdpi.com |

Note: The table above summarizes findings from studies on various sesquiterpene lactones and related compounds as direct SAR data for this compound is limited in the provided sources. This information serves as a general context for the types of structural features that are often important for the biological activity of this class of natural products.

Mechanistic Investigations of Biological Activities

Cytotoxicity Studies (in vitro, cell line models)

In vitro studies have been conducted to evaluate the cytotoxic potential of Lobomichaolide against different cell lines.

Cell Line Specificity and Potency Assessment

This compound (7), isolated from the soft coral Lobophytum, was evaluated for cytotoxicity against a limited panel of cancer cell lines nih.gov. These evaluations indicated that this compound exhibited low cytotoxicity, with IC50 values greater than 50 μM towards the tested cancer cell lines nih.gov.

| Compound | Source | Cell Lines Tested | IC50 (μM) | Potency |

| This compound | Lobophytum | Limited panel of cancer cell lines | > 50 | Low |

Note: Specific cell lines tested within the "limited panel" were not detailed in the provided information.

Cellular Targets and Pathways Involved (e.g., cell cycle arrest, apoptosis, signaling pathways)

Based on the provided information, detailed research findings specifically outlining the cellular targets and molecular pathways involved in the cytotoxic effects of this compound, such as induction of cell cycle arrest, apoptosis, or modulation of specific signaling pathways, were not available. Studies on other compounds have explored mechanisms like inhibiting DNA synthesis or interfering with topoisomerase I activity, inducing cell cycle arrest and apoptosis via pathways such as JAK2/STAT3, p38 MAPK, Akt/mTOR, ERK1/2, and p53 signaling, but these mechanisms have not been specifically attributed to this compound in the provided context.

Antiviral Activity against Human Cytomegalovirus (HCMV)

Information regarding the antiviral activity of this compound specifically against Human Cytomegalovirus (HCMV) was not detailed in the provided research findings. Studies on antiviral agents against HCMV have explored different mechanisms, such as inhibiting late stages of the viral replication cycle by targeting proteins involved in viral DNA cleavage and packaging, or inhibiting viral replication through antisense mechanisms targeting viral mRNA, or blocking viral entry or immediate-early protein function. However, the activity of this compound against HCMV and its potential mechanisms were not described.

Molecular Mechanism of Viral Inhibition

As specific antiviral activity of this compound against HCMV was not reported in the provided information, details regarding its molecular mechanism of viral inhibition were also not available.

Other Reported Biological Activities (e.g., anti-inflammatory, antimicrobial effects)

Beyond cytotoxicity, this compound, as a compound isolated from soft coral Lobophytum, has been mentioned in contexts suggesting potential other biological activities. Compounds from soft corals have been noted for various activities, including antimicrobial effects. This compound has also been referenced in relation to anti-inflammatory activity.

Underlying Molecular Pathways and Cellular Responses

Specific research findings detailing the underlying molecular pathways and cellular responses responsible for any potential anti-inflammatory or antimicrobial effects of this compound were not provided. General mechanisms of anti-inflammatory action for other compounds involve inhibiting pro-inflammatory cytokine secretion and modulating pathways like TLR-4/NF-κB and MAPK signaling. Antimicrobial mechanisms for various compounds can involve interactions with bacterial cell walls or membranes, or chelation of metal ions. However, these specific mechanisms have not been attributed to this compound in the available information.

Chemical Modification and Analog Design for Enhanced Bioactivity

Rational Design of Lobomichaolide Analogues

Rational drug design involves the intentional creation of molecules with specific structural features aimed at improving properties such as target affinity, selectivity, potency, and pharmacokinetic profiles. This process often relies on understanding the relationship between a compound's structure and its biological activity (Structure-Activity Relationship - SAR). While the parent compound, this compound, has shown cytotoxicity against cell lines including A549 (human lung adenocarcinoma), HT-29 (human colon adenocarcinoma), P-388 (mouse lymphocytic leukemia), KB (human nasopharyngeal carcinoma), and HEL (human embryonic lung) researchgate.net, detailed research specifically outlining the rational design principles applied to create analogues of this compound based on its SAR was not found in the conducted literature search. Studies on other marine natural products and their analogues highlight the importance of specific functional groups and skeletal arrangements for their bioactivity, suggesting that similar principles would be applied to this compound.

Synthetic Strategies for this compound Derivatives (e.g., functional group modification, skeletal alterations)

Synthetic chemistry plays a crucial role in accessing natural products and generating novel analogues with potentially improved properties. Strategies for creating derivatives often involve functional group modifications or alterations to the core skeletal structure. Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and can influence its physical and biological properties. Modifications to functional groups present in this compound, such as hydroxyls or the lactone carbonyl, could be explored to alter its activity or improve its pharmacological profile. Skeletal alterations involve changes to the fundamental carbon framework of the molecule. While general synthetic strategies for various compound classes exist, specific details on synthetic routes developed for the chemical modification or skeletal alteration of this compound to produce derivatives were not identified in the performed searches. Research has focused on the isolation and structural elucidation of this compound and related cembranolides from Lobophytum michaelae.

Evaluation of Modified Analogues for Improved Specificity and Potency

The evaluation of modified analogues is essential to determine if chemical modifications have resulted in improved biological activity, such as increased potency or enhanced selectivity towards specific cell types or molecular targets. Potency is typically assessed using measures like IC50 or ED50 values, which indicate the concentration of a compound required to inhibit a biological process by 50%. This compound itself has demonstrated cytotoxicity against several cancer cell lines with varying potencies. researchgate.net

| Cell Line | Activity (ED50 or IC50) | Unit | Source Organism | Citation |

|---|---|---|---|---|

| A-549 (human lung adenocarcinoma) | 0.38, 1.9 | μg/mL | Lobophytum michaelae | researchgate.net |

| HT-29 (human colon adenocarcinoma) | 0.37, 1.4 | μg/mL | Lobophytum michaelae | researchgate.net |

| P-388 (mouse lymphocytic leukemia) | 0.59, 0.4, 0.34 | μg/mL | Lobophytum michaelae | researchgate.net |

| KB (human nasopharyngeal carcinoma) | 0.59 | μg/mL | Lobophytum michaelae | researchgate.net |

| HEL (human embryonic lung) | 1.7 | μg/mL | Lobophytum michaelae |

Evaluation studies would typically compare the activity of synthesized this compound analogues to that of the parent compound to identify any improvements in potency or a shift in specificity towards particular cancer cell lines or biological pathways. However, specific data on the evaluation of modified this compound analogues for improved specificity and potency was not found in the conducted literature search.

Development of Prodrug Strategies

Prodrug strategies involve chemically modifying a drug molecule into an inactive or less active precursor that is converted into the active form within the body. This approach can be used to overcome limitations of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of targeted delivery. Common prodrug strategies include the formation of esters, phosphates, or peptides that can be cleaved in vivo by enzymatic or chemical means. While prodrug strategies are widely applied in pharmaceutical development for various drug classes, including some anticancer agents, specific research on the development of prodrug strategies for this compound was not identified in the conducted literature search.

Future Perspectives in Lobomichaolide Research

Advancements in Synthetic Accessibility and Scalability

Future research into Lobomichaolide is expected to focus on developing more efficient and scalable synthetic routes. Current methods for isolating natural products like this compound from marine organisms can be limited by the availability of the source organism and the low yields of the compound. nih.gov Advancements in total synthesis or semi-synthesis from more readily available precursors could provide a more sustainable and cost-effective supply of this compound for further research and potential development. The complexity of cembranolide structures presents significant challenges in synthesis, making the development of stereoselective and efficient reaction pathways a key area for future investigation.

Elucidation of Undiscovered Biosynthetic Pathways

Understanding the biosynthetic pathway of this compound in Lobophytum michaelae is another critical area for future research. Elucidating the enzymes and genetic machinery involved in its production could open avenues for biotechnological production. jipb.netfrontiersin.org Techniques such as transcriptomics, genomics, and chemoproteomics are valuable tools for identifying the genes and proteins responsible for specific steps in natural product biosynthesis. frontiersin.orgresearchgate.net Research in this area could lead to the heterologous expression of the biosynthetic pathway in a more tractable host organism, enabling larger-scale and more controlled production of this compound and its analogues. frontiersin.org

Exploration of Novel Biological Targets and Mechanisms

While this compound has shown cytotoxicity against several cancer cell lines, future research will likely delve deeper into identifying its specific molecular targets and mechanisms of action. researchgate.netnih.govmdpi.com Exploring novel biological targets beyond general cytotoxicity could reveal more specific therapeutic applications and provide insights into the compound's pharmacological profile. nih.govnih.gov Techniques such as target identification using pull-down assays, activity-based protein profiling, and phenotypic screening in more complex biological systems could be employed. Understanding the precise interactions of this compound with its targets at a molecular level is crucial for rational drug design and optimization.

Application of Computational Chemistry and Artificial Intelligence in Drug Design for this compound Analogues

Q & A

Basic: What are the validated methodologies for synthesizing and characterizing Lobomichaolide in laboratory settings?

Answer:

this compound synthesis typically involves multi-step organic reactions, such as cycloaddition or stereoselective oxidation, depending on the target derivative. Key steps include:

- Purification : Column chromatography (normal/reverse-phase) with solvent optimization to isolate high-purity fractions .

- Characterization : Use 1H/13C NMR to confirm structural integrity, HRMS for molecular weight validation, and X-ray crystallography for absolute stereochemistry determination .

- Purity assessment : HPLC with UV/Vis or ELSD detectors to ensure ≥95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for verifying this compound’s structural identity?

Answer:

- Spectroscopy :

- NMR (1D/2D): Resolves proton environments and carbon connectivity (e.g., NOESY for spatial proximity) .

- IR spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Chromatography :

- HPLC-MS: Correlates retention time with mass-to-charge ratio for identity confirmation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in:

- Experimental conditions : Standardize assays (e.g., cell lines, incubation times, solvent controls) to reduce confounding variables .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) or reference compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies while accounting for heterogeneity .

Advanced: What frameworks guide the design of mechanistic studies to elucidate this compound’s mode of action?

Answer:

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (dose/concentration), Comparison (vehicle control), and Outcome (apoptosis markers) .

- Kinetic assays : Use time-resolved techniques (e.g., stopped-flow spectroscopy) to monitor binding/interaction rates .

- Omics integration : Pair transcriptomic/proteomic profiling with bioactivity data to identify target pathways .

Advanced: How should researchers evaluate and mitigate batch-to-batch variability in this compound production?

Answer:

- Quality control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring) .

- Statistical process control (SPC) : Track critical parameters (e.g., yield, purity) using control charts to detect deviations .

- Reproducibility protocols : Document synthesis conditions (temperature, catalyst loading) in detail for cross-lab validation .

Advanced: What strategies are recommended for comparative analysis of this compound derivatives with conflicting pharmacological profiles?

Answer:

- SAR studies : Systematically modify functional groups (e.g., hydroxylation, methylation) and correlate changes with bioactivity .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors .

- Dose-response matrix : Test derivatives across a logarithmic concentration range to identify potency thresholds .

Advanced: How can researchers ensure ethical and rigorous data collection in in vivo studies involving this compound?

Answer:

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis .

- Data transparency : Publish raw datasets (e.g., survival curves, histopathology) in repositories like Figshare or Zenodo .

- Negative controls : Include vehicle-only groups and validate toxicity thresholds via ALT/AST assays .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.